乙基2-(氯甲基)-1,3-噁唑-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

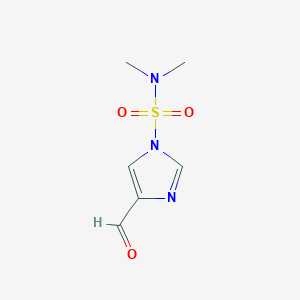

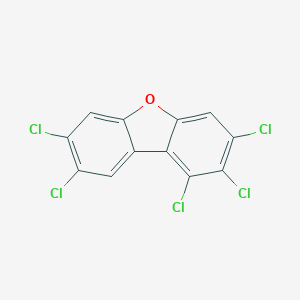

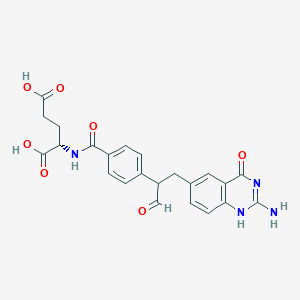

Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate is a chemical compound that serves as a versatile intermediate for the synthesis of various substituted oxazoles. It is a part of the oxazole family, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the chloromethyl group at the second position and the carboxylate ester at the fifth position makes it a reactive scaffold for further chemical transformations .

Synthesis Analysis

The synthesis of substituted oxazoles from ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate involves a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. This methodology allows for the creation of a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, demonstrating the compound's utility in the synthesis of complex molecular structures . Additionally, the synthesis of related compounds, such as ethyl 1,2,4-triazole-3-carboxylate, has been described using ethyl carboethoxyformimidate hydrochloride as a starting material, followed by alkylation and deprotection steps .

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl (2-chloromethyl-2,3-dihydro-5H-oxazolo[3, 2-a]pyrimidin-5-one)-6-carboxylate, has been characterized by techniques like powder and single-crystal X-ray diffraction. These studies provide insight into the polymorphism of the compound, revealing different crystalline forms and solid-solid transitions between these forms .

Chemical Reactions Analysis

Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including substitution reactions to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The chloromethyl group is particularly reactive, allowing for the introduction of different functional groups at the 2-position of the oxazole ring . The compound's reactivity is further exemplified by its use in the synthesis of extended oxazoles and the unexpected reaction with thiourea, which involves an ANRORC rearrangement and N-formylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate and its derivatives can be studied using various analytical techniques. Differential scanning calorimetry (DSC), infrared (IR), and Raman spectroscopy have been employed to characterize the polymorphic forms of related compounds . Additionally, the photophysical properties of similar compounds, such as ethyl 2-arylthiazole-5-carboxylates, have been investigated, revealing absorptions mainly due to π→π* transitions and fluorescence possibly due to dual emission from different excited states .

科学研究应用

合成方法和化学转化乙基2-(氯甲基)-1,3-噁唑-5-羧酸酯在各种合成方法中作为多功能中间体,对新型有机化合物的开发做出了重要贡献。例如,在无溶剂条件下已开发出高效的合成方法,用于合成乙基2-硫代-2,3-二氢-1,3-噁唑-5-羧酸酯或乙基5-甲基-2-硫代-2,3-二氢-1,3-噁唑-4-羧酸酯。这些方法涉及氨基硫氰酸铵、酸氯化物和溴代丙酮酸乙酯或氯代乙酮乙酸乙酯之间的反应,由N-甲基咪唑(Yavari, Hossaini, Souri, & Sabbaghan, 2008)促进。这些创新突显了该化合物在创建官能化的1,3-噁唑-2-硫酮中的实用性,凸显了其在有机合成和新化学实体开发中的重要性。

有机合成的进展进一步的研究展示了该化合物在取代噁唑的合成中的作用,展示了其在有机合成中的适应性。通过一系列的区域受控卤代和钯催化偶联反应,已经实现了从乙基2-氯噁唑-4-羧酸酯合成各种取代噁唑的方法。这种方法已被应用于生产一系列2,4-二取代、2,5-二取代和2,4,5-三取代的噁唑,证明了该中间体的多功能性和实用性,用于创建复杂的有机框架(Hodgetts & Kershaw, 2002)。

新化学反应的探索此外,该化合物促进了前所未有的化学反应的探索,例如碱促进的嘧啶酮衍生物向新型三环双噻唑酮的级联转化。这种反应展示了乙基2-(氯甲基)-1,3-噁唑-5-羧酸酯衍生物在生成复杂环状结构中的创新用途,有助于推动合成化学的发展和新反应途径的发现(Shutalev, Fesenko, Cheshkov, & Goliguzov, 2008)。

多形性和结构分析对相关衍生物的多形性和结构特性的研究,如乙基(2-氯甲基-2,3-二氢-5H-噁唑并[3,2-a]嘧啶-5-酮)-6-羧酸酯,可提供有关这些化合物的物理和化学特性的见解。这样的研究对于理解药物中间体的稳定性、溶解性和晶型形式至关重要,这些因素可能影响药物的配方和开发(Chaimbault et al., 2000)。

安全和危害

作用机制

Target of Action

Ethyl 2-(Chloromethyl)oxazole-5-carboxylate is a biochemical compound used in proteomics research . The primary targets of this compound are not explicitly mentioned in the available resources. It’s often the case with many biochemicals that their exact targets are subject to ongoing research.

Mode of Action

It is known to be used as an intermediate in organic synthesis , suggesting it may interact with various biological targets to produce desired compounds.

Action Environment

Ethyl 2-(Chloromethyl)oxazole-5-carboxylate is a liquid that should be stored at -20° C . It is unstable in light and air, and should be kept away from these conditions for long periods . These environmental factors can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCJQTJCGOSGEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(O1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560773 |

Source

|

| Record name | Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | |

CAS RN |

96315-26-3 |

Source

|

| Record name | Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)

![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)